Cas no 1780839-34-0 (3-(2-chlorophenyl)-3,3-difluoropropanoic acid)

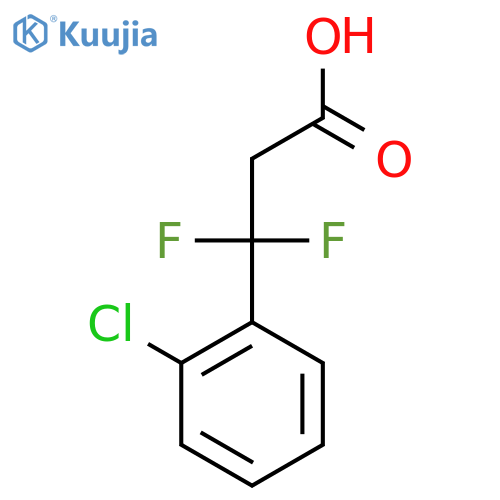

1780839-34-0 structure

商品名:3-(2-chlorophenyl)-3,3-difluoropropanoic acid

3-(2-chlorophenyl)-3,3-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-chlorophenyl)-3,3-difluoropropanoic acid

- 1780839-34-0

- EN300-1938028

-

- インチ: 1S/C9H7ClF2O2/c10-7-4-2-1-3-6(7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)

- InChIKey: WRFIWPBVQPXAKI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C(CC(=O)O)(F)F

計算された属性

- せいみつぶんしりょう: 220.0102635g/mol

- どういたいしつりょう: 220.0102635g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

3-(2-chlorophenyl)-3,3-difluoropropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938028-0.1g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 0.1g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-0.25g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 0.25g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-0.05g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 0.05g |

$1261.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-5g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 5g |

$4349.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-10.0g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1938028-0.5g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 0.5g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-2.5g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 2.5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-10g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 10g |

$6450.0 | 2023-09-17 | ||

| Enamine | EN300-1938028-1.0g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1938028-5.0g |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid |

1780839-34-0 | 5g |

$4349.0 | 2023-06-01 |

3-(2-chlorophenyl)-3,3-difluoropropanoic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1780839-34-0 (3-(2-chlorophenyl)-3,3-difluoropropanoic acid) 関連製品

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬